molecular formula C10H13ClN2S B1363992 2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride CAS No. 5455-64-1

2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride

Cat. No.: B1363992
CAS No.: 5455-64-1
M. Wt: 228.74 g/mol
InChI Key: NBMZJZXZDLSANU-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-4,5-dihydro-1H-imidazole hydrochloride is a synthetic imidazoline derivative characterized by a benzylsulfanyl (-S-CH₂-C₆H₅) substituent at the 2-position of the 4,5-dihydroimidazole ring. This compound belongs to a class of molecules with diverse pharmacological activities, including α-adrenergic modulation, owing to structural similarities with known agonists and antagonists . The benzylsulfanyl group introduces unique electronic and steric properties, influencing solubility, receptor affinity, and metabolic stability compared to other imidazoline derivatives.

Properties

IUPAC Name

2-benzylsulfanyl-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.ClH/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10;/h1-5H,6-8H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMZJZXZDLSANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384509
Record name 2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride
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Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-64-1
Record name NSC23479
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride is a compound that has garnered attention for its potential biological activities. Its structure, characterized by a benzylsulfanyl group and a dihydroimidazole ring, suggests various pharmacological applications, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C10H13ClN2S
  • Molecular Weight: 228.74 g/mol
  • CAS Number: 5455-64-1

This compound's unique structure allows it to interact with biological systems in various ways, making it a candidate for further research into its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The presence of the sulfanyl group enhances the compound's reactivity and binding affinity to various enzymes and receptors. This interaction can lead to modulation of biochemical pathways, which is crucial for its potential therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that imidazole compounds can inhibit tubulin polymerization, thereby affecting cancer cell proliferation. For instance, related compounds have shown significant activity against multidrug-resistant cancer cells by targeting the colchicine binding site on tubulin .

Table 1: Anticancer Activity of Related Imidazole Compounds

Compound IDIC50 (nM)Resistance Index
This compoundTBDTBD
Paclitaxel469.3
Colchicine1065.8

Note: TBD indicates that specific data for this compound was not available in current literature.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. Similar imidazole derivatives have been shown to act as effective inhibitors of various enzymes involved in metabolic pathways. This property can be leveraged in drug design to develop therapies for diseases where enzyme activity is dysregulated.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that imidazole derivatives can significantly reduce cell viability in multiple cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines .
  • Mechanistic Studies : Research has indicated that these compounds may induce apoptosis in cancer cells through activation of caspase pathways and inhibition of anti-apoptotic proteins .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that imidazole derivatives possess favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-benzylsulfanyl-4,5-dihydro-1H-imidazole hydrochloride with structurally related imidazoline derivatives, emphasizing substituent variations, physicochemical properties, and pharmacological roles:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound Benzylsulfanyl (-S-CH₂-C₆H₅) C₁₀H₁₁ClN₂S 226.72* Theoretical solubility in polar solvents; potential α-adrenergic activity (inferred)
Naphazoline Hydrochloride 1-Naphthylmethyl C₁₄H₁₄N₂·HCl 246.74 Freely soluble in water; vasoconstrictor (decongestant); melting point: 255–260°C
Xylometazoline Hydrochloride 4-(tert-Butyl)-2,6-dimethylbenzyl C₁₆H₂₄N₂·HCl 280.84 Nasal decongestant; higher lipophilicity for prolonged action
Levlofexidine Hydrochloride 2,6-Dichlorophenoxyethyl C₁₁H₁₂Cl₂N₂O·HCl 305.59 α2-Adrenergic agonist; used in opioid withdrawal
RX 821002 Hydrochloride 2-Methoxy-1,4-benzodioxan-2-yl C₁₂H₁₅ClN₂O₃ 270.71 α2-Adrenoceptor antagonist; soluble in DMSO (10 mM)
2-[(4-Fluorobenzyl)thio]-4,5-dihydro-1H-imidazole Hydrochloride 4-Fluorobenzylsulfanyl C₁₀H₁₀ClFN₂S 244.72 Enhanced receptor selectivity due to fluorine substitution
2-[(2-Methylbenzyl)thio]-4,5-dihydro-1H-imidazole Hydrochloride 2-Methylbenzylsulfanyl C₁₁H₁₃ClN₂S 240.75 Increased lipophilicity alters pharmacokinetics

*Note: Molecular weight calculated based on C₁₀H₁₁N₂S·HCl.

Key Structural and Functional Differences:

Substituent Effects: The benzylsulfanyl group in the target compound provides moderate lipophilicity compared to the highly lipophilic 1-naphthylmethyl (Naphazoline) or tert-butyl-dimethylbenzyl (Xylometazoline) groups. This may influence blood-brain barrier penetration and tissue distribution .

Pharmacological Activity: Agonists vs. Antagonists: Levlofexidine (agonist) and RX 821002 (antagonist) demonstrate that minor structural changes (e.g., phenoxyethyl vs. benzodioxan groups) drastically alter adrenoceptor activity . Vasoconstrictors: Naphazoline and Xylometazoline’s aromatic bulky groups favor α1-adrenergic activation, reducing nasal congestion , whereas the target compound’s sulfur moiety may shift selectivity toward α2 receptors.

Physicochemical Properties :

  • Solubility : Naphazoline’s free water solubility (due to protonation of the imidazoline nitrogen) contrasts with RX 821002’s DMSO solubility, reflecting differences in polarity .
  • Melting Points : Higher melting points in Naphazoline (255–260°C) correlate with crystalline stability, critical for formulation as eye drops or nasal sprays .

Q & A

Q. What are the established synthetic routes for 2-benzylsulfanyl-4,5-dihydro-1H-imidazole hydrochloride, and how do reaction conditions influence yield and purity?

The compound is synthesized via multistep reactions, including nucleophilic substitution, cyclization, and salt formation. Key steps involve sulfur-based alkylation of the imidazole core (e.g., benzylsulfanyl group introduction) followed by HCl salt precipitation. Reaction parameters such as temperature (optimal range: 60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometric ratios of benzyl mercaptan to imidazole precursors are critical for achieving >80% yield and >95% purity . Catalytic additives (e.g., nickel or palladium catalysts) may enhance regioselectivity in substituted derivatives .

Q. How can researchers validate the structural identity of this compound?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR): 1H NMR should show characteristic peaks for the benzylsulfanyl group (δ 3.8–4.2 ppm for SCH2) and the dihydroimidazole ring protons (δ 2.5–3.5 ppm for CH2 groups) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode typically displays [M+H]+ at m/z 239.1 (free base) and [M+Cl]− at m/z 275.6 for the hydrochloride salt .
  • Elemental Analysis: Confirm %C, %H, %N, and %S within ±0.3% of theoretical values (e.g., C: 50.6%, H: 5.3%, N: 11.8%, S: 13.5%) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at −20°C under inert gas (argon or nitrogen) to prevent oxidation of the sulfanyl group. Aqueous solutions should be prepared fresh due to hydrolysis risks at neutral/basic pH .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the protonation state of the imidazole ring?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can determine the exact protonation site (typically at the N1 position) and hydrogen-bonding network. For example, Cl− ions often form strong interactions (2.8–3.1 Å) with NH groups in the imidazolium moiety . High-resolution data (R-factor < 0.05) are essential to distinguish between tautomeric forms .

Q. What experimental strategies mitigate batch-to-batch variability in pharmacological assays?

  • Quality Control: Implement HPLC with UV detection (λ = 254 nm) and a C18 column to ensure ≥98% purity. Retention times should match reference standards (e.g., 8.2±0.3 minutes under gradient elution) .
  • Stability Studies: Use accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation products (e.g., sulfoxide derivatives via oxidation) .
  • Bioassay Normalization: Include internal controls (e.g., known α2-adrenergic agonists) to calibrate receptor-binding assays and account for solubility differences .

Q. How do computational methods (e.g., DFT) aid in understanding the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states and predict regioselectivity. For example, the benzylsulfanyl group’s electron-withdrawing effect lowers the energy barrier (~15 kcal/mol) for nucleophilic attack at the C2 position of the imidazole ring .

Q. What analytical techniques are suitable for detecting trace impurities in bulk samples?

  • LC-MS/MS: Identifies sulfonic acid byproducts (e.g., from overoxidation) at ppm levels.
  • ICP-OES: Quantifies heavy metal residues (e.g., nickel or palladium) from catalytic steps, with detection limits < 10 ppb .
  • Karl Fischer Titration: Monitors water content (<0.5% w/w) to prevent hydrolysis during storage .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points (e.g., 255–260°C vs. 118–120°C)?

Variations arise from polymorphic forms or hydration states. For example:

  • The hydrochloride salt (CAS 5455-64-1) decomposes at 255–260°C .
  • Lower melting points (118–120°C) correspond to free-base impurities or solvated forms (e.g., methanol adducts) . Always cross-validate with elemental analysis and DSC thermograms .

Q. Why do biological activity assays show conflicting results for similar imidazole derivatives?

Structural analogs (e.g., 2-(naphthylmethyl)-substituted imidazoles) exhibit divergent receptor-binding affinities due to steric effects. For instance, the benzylsulfanyl group’s bulkiness may hinder access to hydrophobic pockets in α2-adrenergic receptors compared to naphthylmethyl derivatives .

Methodological Recommendations

Q. Designing a SAR study for imidazole-based ligands: What parameters should be prioritized?

Focus on:

  • Substituent Electronic Effects: Hammett constants (σ) to correlate electron density with receptor activation.
  • Steric Maps: Molecular docking (e.g., AutoDock Vina) to model ligand-receptor interactions.
  • Solubility-Potency Balance: Optimize logP values (target: 1.5–2.5) using prodrug strategies or salt forms .

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